REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:4][CH:3]=1.[F:13][C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1.C(=O)([O-])[O-].[K+].[K+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(C)C=CC=CC=1.O>[F:13][C:14]1[CH:15]=[C:16]([C:2]2[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:6][CH:7]=2)[CH:17]=[CH:18][CH:19]=1 |f:2.3.4,^1:31,50|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CCCCC
|
Name
|
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
91.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.63 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
CUSTOM
|
Details
|
to be separated into two layers of organic and aqueous layers
|
Type
|
EXTRACTION
|
Details
|
the extraction to an organic layer
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The obtained solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified with a fractional operation by means of column chromatography
|
Type
|
CUSTOM
|
Details
|
The product was further purified by recrystallization from Solmix A-11
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1=CC=C(C=C1)CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |